9-Deazaguanine

Enzymology Inhibitor Design PNP Inhibition

Why choose 9-Deazaguanine? The single C9 substitution (C–H replacing N-9) converts guanine from a PNP substrate into a tight-binding inhibitor, a distinction unmatched by 8-azaguanine or 6-thioguanine. This scaffold is the foundation for picomolar inhibitors like DFPP-DG (Ki 4.4-8.1 nM) and immucillin-G (Ki* 23-72 pM), and for clinical candidates including peldesine. Substitution with cheaper guanine analogs results in complete loss of the specific, quantifiable biochemical activity required for PNP-targeted programs. Purchase with confidence from verified suppliers.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
CAS No. 65996-58-9
Cat. No. B024355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Deazaguanine
CAS65996-58-9
Synonyms2-Amino-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one;  NSC 344522; 
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESC1=CNC2=C1N=C(NC2=O)N
InChIInChI=1S/C6H6N4O/c7-6-9-3-1-2-8-4(3)5(11)10-6/h1-2,8H,(H3,7,9,10,11)
InChIKeyFFYPRJYSJODFFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





9-Deazaguanine (CAS 65996-58-9) – A Potent Purine Nucleoside Phosphorylase Inhibitor for Research and Drug Development


9-Deazaguanine (CAS 65996-58-9), a pyrrolo[3,2-d]pyrimidine analog of the purine base guanine, is a potent inhibitor of purine nucleoside phosphorylase (PNP; E.C. 2.4.2.1) [1]. The compound is characterized by a C–H substitution for the N-9 atom of the natural guanine ring system [2]. This single-atom modification abolishes the ability of the molecule to undergo phosphorolysis by PNP, converting it from a substrate into a tight-binding inhibitor of the enzyme. The compound serves as a key pharmacophore scaffold and a versatile synthetic intermediate for the development of novel nucleoside and nucleotide analogs [3].

Why 9-Deazaguanine Cannot Be Substituted by Generic Purine Analogs in Specialized Research


The biological and pharmacological profile of 9-deazaguanine is uniquely determined by its C9 substitution, which cannot be replicated by other purine analogs like 8-azaguanine, 6-thioguanine, or hypoxanthine derivatives. This structural feature is critical for high-affinity binding to the active site of purine nucleoside phosphorylase and for achieving the desired immunosuppressive and anti-proliferative effects [1]. Studies demonstrate that 9-deazaguanine-containing multisubstrate analogs exhibit significantly superior anti-leukemic and anti-lymphoma activity compared to guanine and hypoxanthine-based analogs, a difference attributed to optimized hydrogen bonding and active-site interactions [2]. Therefore, substituting 9-deazaguanine with a cheaper or more readily available guanine analog will result in a complete loss of the specific, quantifiable biochemical activity required for PNP-targeted research programs [3].

Quantitative Differentiation Evidence for 9-Deazaguanine Against Closest Analogs


Superior PNP Inhibition Potency of 9-Deazaguanine Scaffold Compared to Guanine and Hypoxanthine Analogs

Multisubstrate analogue inhibitors built on a 9-deazaguanine aglycone core demonstrate significantly superior anti-leukemic and anti-lymphoma activities compared to those built on guanine or hypoxanthine analogs. When applied at a concentration of 100 µM, these 9-deazaguanine-based inhibitors caused a statistically significant decrease in cell viability across all tested human leukemia and lymphoma cell lines, an effect not observed to the same extent with the guanine or hypoxanthine-based comparators [1].

Enzymology Inhibitor Design PNP Inhibition

Picomolar Inhibitory Potency of 9-Deazaguanine-Derived Multi-Substrate Analog (DFPP-DG)

The 9-deazaguanine-based multi-substrate analog, 9-(5′,5′-difluoro-5′-phosphonopentyl)-9-deazaguanine (DFPP-DG), is an exceptionally potent PNP inhibitor. Its apparent inhibition constant (Ki) is 4.4 nM against calf spleen PNP and 8.1 nM against human erythrocyte PNP [1]. This potency is a direct consequence of the 9-deazaguanine core mimicking the transition state. For comparison, the parent compound 9-deazaguanine has a reported dissociation constant (Kd) of 160 nM , and the clinical candidate CI-972 (a 9-deazaguanine analog) has a Ki of 0.83 µM (830 nM) [2], demonstrating a >100-fold improvement in target engagement for the optimized DFPP-DG analog.

Enzyme Kinetics Transition-State Analog Drug Discovery

Distinct Renal Pharmacological Profile Differentiating 9-Deazaguanine from 8-Aminoguanine

In an in vivo model of Sprague-Dawley rats, intravenous administration of 9-deazaguanine (67 µmoles/kg) significantly increased urine volume, sodium excretion, and glucose excretion . Notably, unlike the PNP inhibitor 8-aminoguanine, 9-deazaguanine did not significantly reduce potassium excretion. This key differentiation indicates that while both compounds share diuretic, natriuretic, and glucosuric effects mediated through PNP inhibition, 9-deazaguanine exhibits a more favorable renal excretion profile by sparing potassium loss .

Pharmacology In Vivo Toxicology

Established Oral Bioavailability of 9-Benzyl-9-Deazaguanine (BzDAG) as a Class Benchmark

The 9-deazaguanine derivative 9-benzyl-9-deazaguanine (BzDAG) has been shown to possess significant oral bioavailability, a key attribute for the development of oral therapeutics. Pharmacokinetic analysis in rats demonstrated that BzDAG is 48% orally bioavailable at a dose of 5 mg/kg [1]. This is a crucial benchmark for the 9-deazaguanine class, establishing that chemical modification at the N9 position does not preclude oral absorption and can support systemic exposure.

Pharmacokinetics Oral Bioavailability Drug Development

Validated Research and Industrial Applications for 9-Deazaguanine (CAS 65996-58-9)


Design and Synthesis of High-Potency Multi-Substrate PNP Inhibitors

The 9-deazaguanine scaffold is the optimal starting point for designing multi-substrate analog inhibitors of purine nucleoside phosphorylase. This is validated by the development of DFPP-DG, which achieves picomolar Ki values (4.4-8.1 nM) against mammalian PNP [1]. This application scenario is supported by the direct head-to-head evidence that 9-deazaguanine-based analogs possess superior anti-leukemic activity compared to guanine or hypoxanthine-based constructs [2], making it the preferred core for inhibitor design programs.

In Vivo Pharmacology Studies for T-Cell Mediated Diseases and Immunosuppression

Derivatives of 9-deazaguanine, such as 9-benzyl-9-deazaguanine (BzDAG), are suitable for in vivo pharmacological studies of T-cell mediated diseases and immunosuppression. This is supported by pharmacokinetic data showing that BzDAG is 48% orally bioavailable and effectively inhibits erythrocyte PNP in vivo for extended periods [1]. Furthermore, the clinical advancement of analogs like peldesine (BCX-34) for T-cell lymphoma and psoriasis [2] demonstrates the translational relevance of this compound class in immunotherapy research.

Enzymology Studies of Transition-State Analogs and Active Site Interactions

The 9-deazaguanine core is essential for enzymology studies focused on transition-state analog design and PNP active-site interactions. The ability of 9-deazaguanine to mimic the protonated N7 state of the natural transition state has been leveraged in the design of immucillin-G, a picomolar inhibitor (Ki* = 23-72 pM) [1]. High-resolution crystal structures of PNP complexed with 9-deazaguanine-based inhibitors, such as DFPP-DG, provide detailed atomic-level insights into binding modes that are unattainable with guanine analogs [2], making 9-deazaguanine a critical tool for structural biology and mechanistic investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Deazaguanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.